molecular formula C19H17ClN2O3 B2684940 Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1206999-07-6

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2684940
CAS No.: 1206999-07-6
M. Wt: 356.81
InChI Key: RQZSPMZXELGDAR-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family.

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential applications in drug discovery, medicinal chemistry, and material science. The versatility of the pyrrolidine scaffold suggests that it could be used to design new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxyaniline with 6-methylquinoline-2-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

methyl 4-(5-chloro-2-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-4-6-14-13(8-11)15(10-17(21-14)19(23)25-3)22-16-9-12(20)5-7-18(16)24-2/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSPMZXELGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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